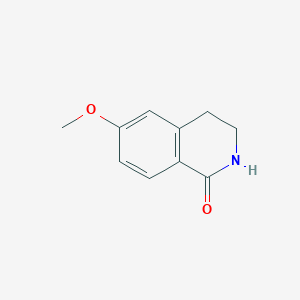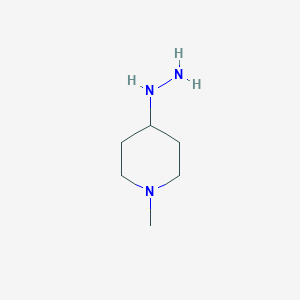
4,4'-Methylenebis(2-methylphenol)
Descripción general
Descripción
4,4’-Methylenebis(2-methylphenol) is an organic compound with the molecular formula C15H16O2. It is a type of bisphenol, which consists of two phenol groups connected by a methylene bridge. This compound is known for its antioxidant properties and is used in various industrial applications.
Mecanismo De Acción
Target of Action
It has been observed that this compound significantly affects the germination, growth, and development of flue-cured tobacco . It is hypothesized that 4,4’-Methylenebis(2-methylphenol) could affect the composition and structure of soil microbial communities, thereby influencing the tobacco metabolome through key functional strains .
Mode of Action
4,4’-Methylenebis(2-methylphenol) interacts with its targets by significantly inhibiting seed germination and compromising the activity of the antioxidant system . This interaction leads to distinct concentration-dependent effects, inducing senescence and necrosis in tobacco leaves .
Biochemical Pathways
The biochemical pathways affected by 4,4’-Methylenebis(2-methylphenol) include photosynthesis and secondary metabolism, with a particular emphasis on flavonoid biosynthesis and alkaloid enrichment . The compound significantly affects the richness and diversity of rhizosphere microorganisms, resulting in notable changes in microbial community structure and composition .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . It is also an inhibitor of CYP1A2 and CYP2D6 .
Result of Action
The molecular and cellular effects of 4,4’-Methylenebis(2-methylphenol)'s action include the induction of senescence and necrosis in tobacco leaves . This is primarily achieved by suppressing seed germination and compromising the activity of the antioxidant system . Transcriptomic analysis reveals robust responses of photosynthesis and secondary metabolism to the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Methylenebis(2-methylphenol). For instance, the compound is present in the root exudates of continuously cropped flue-cured tobacco, affecting the plant’s metabolome . The compound’s effects on the plant and its surrounding microbial communities could be influenced by various environmental factors, such as soil composition, temperature, and moisture levels .
Análisis Bioquímico
Biochemical Properties
It is known that this compound has a molecular weight of 228.286 . It has a melting point of 133ºC and a boiling point of 400.8±40.0 °C at 760 mmHg
Cellular Effects
Some studies suggest that similar compounds can have significant effects on cell function
Molecular Mechanism
Some related compounds have been found to interact with cytochrome P450 monooxygenases (CYPs), which are critical enzymes in the metabolism of endogenous molecules
Métodos De Preparación
4,4’-Methylenebis(2-methylphenol) can be synthesized through the condensation reaction of 2-methylphenol (o-cresol) with formaldehyde. The reaction typically occurs under acidic or basic conditions, with the methylene bridge forming between the two phenol groups. Industrial production methods often involve the use of catalysts to increase the reaction rate and yield.
Análisis De Reacciones Químicas
4,4’-Methylenebis(2-methylphenol) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound back to its phenolic form.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various reagents, leading to the formation of ethers, esters, and other derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-Methylenebis(2-methylphenol) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research has explored its potential use in developing drugs that protect against oxidative damage.
Industry: It is used as an antioxidant in the production of plastics, rubber, and other materials to prevent degradation.
Comparación Con Compuestos Similares
4,4’-Methylenebis(2-methylphenol) is similar to other bisphenols, such as 4,4’-methylenebisphenol and 4,4’-thiobisphenol. it is unique due to the presence of methyl groups on the phenol rings, which enhance its antioxidant properties. Other similar compounds include:
4,4’-Methylenebisphenol: Lacks the methyl groups, resulting in different reactivity and antioxidant capacity.
4,4’-Thiobisphenol: Contains sulfur atoms instead of methylene, leading to different chemical properties and applications.
4,4’-Oxybisphenol: Contains oxygen atoms instead of methylene, affecting its stability and reactivity.
These differences highlight the unique properties and applications of 4,4’-Methylenebis(2-methylphenol) in various fields.
Propiedades
IUPAC Name |
4-[(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h3-8,16-17H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFGCULLADMRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457283 | |
| Record name | 4,4'-Methylenebis(2-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2467-25-6 | |
| Record name | 4,4'-Methylenebis(2-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Methylenebis(2-methylphenol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589187.png)










